molecular formula C17H24N2O2 B4589290 3-methyl-N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide

3-methyl-N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide

Cat. No.: B4589290
M. Wt: 288.4 g/mol
InChI Key: PFZZNPUKEQDLBT-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase activity, which is crucial for developing antidementia agents. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that certain substitutions led to significant increases in anti-acetylcholinesterase activity, highlighting the role of the piperidine nitrogen atom in enhancing activity (Sugimoto et al., 1990).

Metabolism and Disposition Studies

The metabolism and disposition of piperidine-based compounds are essential for understanding their pharmacokinetic profiles and safety. Renzulli et al. (2011) conducted a study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, an orexin receptor antagonist, revealing its metabolic pathways and excretion profiles in humans (Renzulli et al., 2011).

Anti-Fatigue and Analgesic Effects

Compounds with a piperidine moiety have also been explored for their potential anti-fatigue and analgesic effects. Wu et al. (2014) synthesized benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and assessed their anti-fatigue effects in mice, demonstrating enhanced swimming capacity, which could be relevant for developing new therapeutic agents (Wu et al., 2014).

Antibacterial Activity

The structural modification of piperidine and benzamide derivatives can lead to compounds with significant antibacterial activity. Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their in vitro antibacterial activity, finding that some complexes exhibited better activities than standard antibiotics (Khatiwora et al., 2013).

Properties

IUPAC Name

3-methyl-N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-5-3-7-15(11-13)17(21)18-9-8-16(20)19-10-4-6-14(2)12-19/h3,5,7,11,14H,4,6,8-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZZNPUKEQDLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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